o-(2-Pyridylmethyl)hydroxylamine hydrochloride
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Overview
Description
O-[(pyridin-2-yl)methyl]hydroxylamine hydrochloride is a chemical compound with the molecular formula C6H8N2O·HCl It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a pyridine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
O-[(pyridin-2-yl)methyl]hydroxylamine hydrochloride can be synthesized through the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a reducing agent. The reaction typically occurs in an aqueous or alcoholic medium under mild conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the synthesis of O-[(pyridin-2-yl)methyl]hydroxylamine hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. The final product is often obtained through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
O-[(pyridin-2-yl)methyl]hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-[(pyridin-2-yl)methyl]hydroxylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-[(pyridin-2-yl)methyl]hydroxylamine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophilic species. It may also interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds such as pyridine-2-carboxaldehyde and pyridine-2-amine share structural similarities with O-[(pyridin-2-yl)methyl]hydroxylamine hydrochloride.
Hydroxylamine derivatives: Compounds like N-methylhydroxylamine and O-benzylhydroxylamine are similar in terms of the hydroxylamine functional group.
Uniqueness
Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C6H9ClN2O |
---|---|
Molecular Weight |
160.60 g/mol |
IUPAC Name |
O-(pyridin-2-ylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H8N2O.ClH/c7-9-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H |
InChI Key |
QFRHQZLHZLSOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CON.Cl |
Origin of Product |
United States |
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